molecular formula C8H11NO4S B1211141 Tyramine O-sulfate CAS No. 30223-92-8

Tyramine O-sulfate

Cat. No.: B1211141
CAS No.: 30223-92-8
M. Wt: 217.24 g/mol
InChI Key: DYDUXGMDSXJQFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tyramine O-sulfate can be synthesized by the sulfation of tyramine using sulfotransferase enzymes. In laboratory settings, this reaction is typically carried out using adenosine 3’-phosphate 5’-phosphosulfate as the sulfate donor . The reaction conditions generally involve maintaining an appropriate pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant sulfotransferase enzymes to catalyze the sulfation of tyramine. This process can be scaled up by optimizing reaction conditions such as substrate concentration, enzyme concentration, pH, and temperature to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Tyramine O-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tyramine O-sulfate is used as a model compound to study sulfation reactions and the activity of sulfotransferase enzymes. It is also used in the synthesis of other phenylsulfate compounds .

Biology: In biological research, this compound is used to investigate the role of sulfation in cellular processes and the metabolism of biogenic amines. It serves as a substrate to study the activity of sulfotransferase enzymes in various tissues .

Medicine: this compound is studied for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its effects on cardiovascular health. It is also used as a biomarker to assess sulfotransferase activity in clinical studies .

Industry: In the food industry, this compound is used to monitor the levels of biogenic amines in fermented foods. It is also used in the development of food safety regulations to control the levels of biogenic amines in food products .

Mechanism of Action

Tyramine O-sulfate exerts its effects by interacting with specific molecular targets and pathways. It acts as a substrate for sulfotransferase enzymes, which catalyze the transfer of sulfate groups to various substrates. This sulfation process plays a crucial role in the metabolism and detoxification of biogenic amines . This compound also influences the release of catecholamines, which are important neurotransmitters involved in regulating blood pressure and other physiological functions .

Comparison with Similar Compounds

Uniqueness: Tyramine O-sulfate is unique in its specific role as a substrate for sulfotransferase enzymes and its involvement in the metabolism of tyramine. Unlike other similar compounds, this compound has distinct physiological effects, including its role in modulating catecholamine release and its potential therapeutic applications .

Biological Activity

Tyramine O-sulfate (TOS) is a sulfated derivative of tyramine, a biogenic amine commonly found in various foods and produced in the body. This compound has garnered attention due to its potential biological activities and implications in health and disease. This article explores the biological activity of TOS, including its metabolic pathways, physiological roles, and relevance in clinical settings.

  • Chemical Formula : C8_8H11_{11}NO4_4S
  • Molecular Weight : 217.24 g/mol
  • Structure : this compound is classified as a phenylsulfate, indicating the presence of a sulfuric acid group conjugated to a phenyl group .

Metabolism and Excretion

This compound is primarily formed in the liver through the sulfation of tyramine by sulfotransferase enzymes. This metabolic conversion is crucial as it facilitates the excretion of tyramine from the body and regulates its physiological effects. Studies have shown that individuals with certain psychiatric conditions, such as melancholia, excrete significantly lower amounts of urinary TOS following tyramine loading tests compared to healthy controls. This suggests that TOS may serve as a potential biomarker for mood disorders .

Neurotransmission Modulation

Tyramine and its sulfated form are known to influence neurotransmitter release, particularly norepinephrine. TOS may modulate synaptic transmission and neuronal excitability, which has implications for mood regulation and anxiety disorders. The sulfation process alters the bioactivity of tyramine, potentially reducing its ability to displace norepinephrine from storage vesicles .

Cardiovascular Effects

Research indicates that TOS may have cardiovascular implications due to its role in modulating blood pressure. Tyramine acts as a sympathomimetic agent; thus, its sulfated form could influence vascular tone and heart rate. Elevated levels of TOS have been associated with hypertensive responses in certain populations, highlighting its importance in cardiovascular health .

Mood Disorders

The relationship between TOS levels and mood disorders has been extensively studied. The Tyramine Challenge Test has been proposed as a marker for melancholia, where lower excretion levels of TOS correlate with depressive states. This finding emphasizes the need for further research into the role of trace amines like TOS in affective disorders .

Dietary Considerations

This compound is present in various foods, including aged cheeses, fermented products, and cured meats. Individuals with specific dietary restrictions or those taking monoamine oxidase inhibitors (MAOIs) must monitor their intake due to potential interactions leading to hypertensive crises .

Research Findings and Case Studies

StudyFindings
Harrison et al. (1984)Reported lower urinary excretion of TOS in unipolar depressives after tyramine loading, suggesting a trait marker for depression .
DrugBank AnalysisIdentified TOS as an experimental drug with potential applications in pharmacology due to its metabolic pathways .
HMDB ReviewDiscussed TOS's presence as a secondary metabolite in various food sources, indicating its role as a biomarker for dietary intake .

Properties

CAS No.

30223-92-8

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

[4-(2-aminoethyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C8H11NO4S/c9-6-5-7-1-3-8(4-2-7)13-14(10,11)12/h1-4H,5-6,9H2,(H,10,11,12)

InChI Key

DYDUXGMDSXJQFT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1CCN)OS(=O)(=O)O

Key on ui other cas no.

30223-92-8

physical_description

Solid

Synonyms

tyramine O-sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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